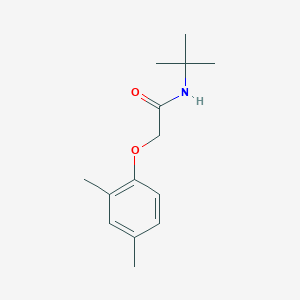
N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide, commonly known as BHT-920, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C15H23NO2.
作用機序
The mechanism of action of BHT-920 is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the cell membrane and interfering with cell wall synthesis. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
BHT-920 has been shown to have minimal toxicity and is well-tolerated in animals. It is rapidly absorbed and distributed throughout the body, and is metabolized by the liver. It has been found to have no significant effect on liver or kidney function, and does not cause any significant changes in blood chemistry.
実験室実験の利点と制限
One of the major advantages of BHT-920 is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of BHT-920 is its relatively low solubility in water, which can make it difficult to administer in certain forms.
将来の方向性
There are several potential future directions for research involving BHT-920. One area of interest is the development of new antibiotics based on its antimicrobial properties. Another potential direction is the investigation of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
合成法
BHT-920 can be synthesized through a multistep process involving the reaction of tert-butylamine with 2,4-dimethylphenol followed by acetylation with acetic anhydride. The final product is obtained after purification through recrystallization.
科学的研究の応用
BHT-920 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial properties against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as arthritis.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-12(11(2)8-10)17-9-13(16)15-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChIキー |
XBRMSZPKFOLUSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B250118.png)
![N-[cyclohexyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250122.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
![2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
![N-[benzyl(methyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250127.png)
